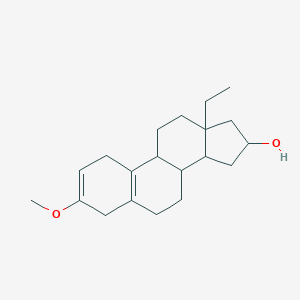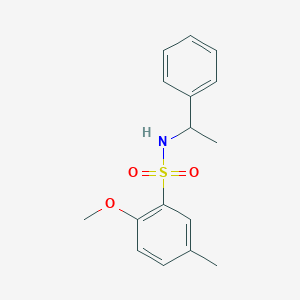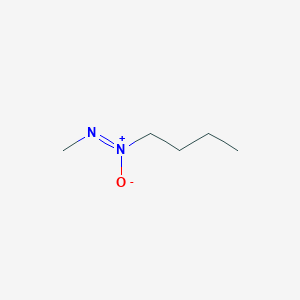
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol”, also known as Methoxydienone, Methoxygonadiene, or 3-methoxy-17-dehydro-18-methyl-19-nor-δ2,5(10)-testosterone , is a synthetic anabolic-androgenic steroid (AAS) and progestogen . It is related to levonorgestrel, which is a part of the 19-nortestosterone group . This compound was never marketed . The molecular formula is C20H28O2 .
Molecular Structure Analysis
The molecular structure of “13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol” is characterized by a molecular formula of C20H28O2 . It has an average mass of 300.435 Da and a monoisotopic mass of 300.208923 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol” include a molecular formula of C20H28O2, an average mass of 300.435 Da, and a monoisotopic mass of 300.208923 Da .Wissenschaftliche Forschungsanwendungen
Hydroboration-Chromic Acid Oxidation
- A study described the conversion of 13 β-ethyl-3-methoxygona-1,3,5(10), 9(11)-tetraen-17 β-ol into 11, 17-dione 3 via hydroboration-chromic acid oxidation, isolating four new compounds and suggesting a probable mechanism for the reaction (Hui, 1992).
Biological Effects
- Comparative biological studies of a series of 13β-substituted gonanes related to norethisterone revealed that the 13beta-ethyl group was the most potent progestin antiestrogen and androgen. This study suggests its potential as a therapeutic agent due to its progestational activity with marked oral activity and relatively little androgenicity (Edgren, Smith, Peterson, & Carter, 1963).
Steroidal A Ring Reduction
- Research on the reduction of 13-ethyl-3-ethoxy-gona-1,3,5(10)-triene-11alpha,17beta-diol by lithium in ethyl amine showed a complex mixture of products, contributing to the understanding of steroidal synthesis (Modica, Colombo, Compostella, Scala, & Ronchetti, 2002).
Totally Synthetic Steroid Hormones
- A study on the total synthesis of (±)-6α- and β-Methylestra-1,3,5(10)-trienes and (−)-13β- ethyl-6β-methylgona-1,3,5(10)-trienes, and their biological activities, indicates the significance of these compounds in developing synthetic steroid hormones (Douglas, Buzby, Walk, & Smith, 1966).
Synthesis for Radioimmunoassay Development
- The synthesis of new immunogens for the development of radioimmunoassay of levonorgestrel and its 3-oximes from 13beta-ethyl-17beta-hydroxy-3-methoxygona-1,3,5(10),8 tetraene showcases its application in developing medical diagnostic tools (Rao, Acosta, Peterson, & Kim, 2013).
Air Oxidation
- The structure of a by-product obtained in the synthesis of desogestrel through air oxidation of 13β-ethyl-11-methylenegon-4-en-17-one was reported, contributing to the understanding of steroid synthesis and modification (Compostella, Colombo, Modica, Scala, Toma, Bovio, & Ronchetti, 2002).
Crystal Structure Analysis
- The crystal structures of steroidal monoenes obtained from the reduction of 13-ethyl-3-ethoxy-gona-1,3,5(10)-triene were determined by X-ray diffraction, offering insights into the structural aspects of these compounds (Modica, Compostella, Colombo, Ronchetti, Scala, & Bovio, 2003).
Eigenschaften
IUPAC Name |
13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20-9-8-17-16-7-5-15(22-2)10-13(16)4-6-18(17)19(20)11-14(21)12-20/h5,14,17-19,21H,3-4,6-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUKNRSGOGLWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CC(C2)O)CCC4=C3CC=C(C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | |
CAS RN |
14507-49-4 |
Source


|
| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)




